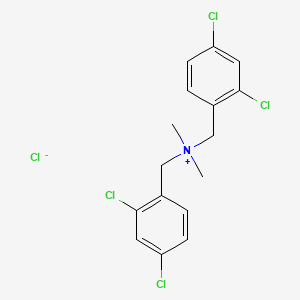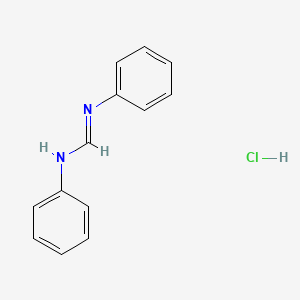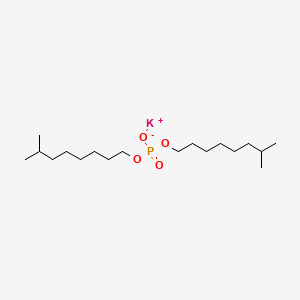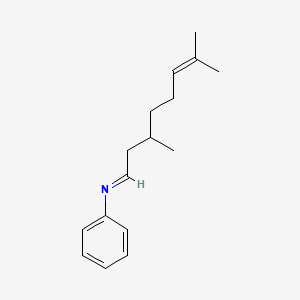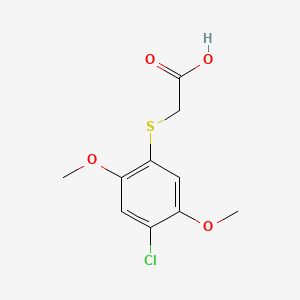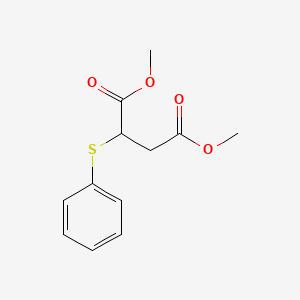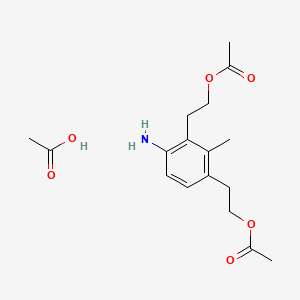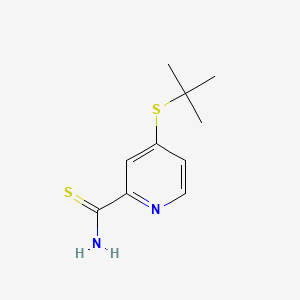
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-: is an organosulfur compound that features a pyridine ring substituted with a carbothioamide group and a tert-butylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in the presence of 2-picoline. The reaction mixture is refluxed at 135°C for 48 hours, followed by cooling and solvent evaporation under high vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology: The compound has shown promise as a building block for designing biologically active molecules, including potential anticancer agents .
Medicine: Research indicates that derivatives of this compound may exhibit pharmacological activities, such as anticancer and antimicrobial properties .
Industry: In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may interfere with biological processes like DNA replication and protein synthesis. The presence of the carbothioamide group allows for interactions with nucleophiles, potentially leading to the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- 2-Pyridinethioamide
- Pyridine-2-carbothioic acid amide
- Pyridine-2-thioamide
Comparison: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is unique due to the presence of the tert-butylthio group, which imparts distinct steric and electronic properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to its analogs .
Propriétés
Numéro CAS |
186044-60-0 |
|---|---|
Formule moléculaire |
C10H14N2S2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
4-tert-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-7-4-5-12-8(6-7)9(11)13/h4-6H,1-3H3,(H2,11,13) |
Clé InChI |
JXWNORBQDBBGSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



